molecular formula C26H22N6O2 B605737 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile

2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile

Cat. No.: B605737
M. Wt: 450.5 g/mol
InChI Key: ZDDPBFWHZOJFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ9482 is a potent and selective inhibitor of poly (ADP-ribose) polymerase enzymes, specifically targeting poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6. This compound has shown significant promise in scientific research, particularly in the fields of cancer treatment and cellular biology. AZ9482 is known for its ability to induce multipolar spindle formation in cancer cells, making it a valuable tool in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ9482 involves the formation of an amide linkage to a 2-piperazinyl-3-cyano-pyridine core. The synthetic route typically includes the following steps:

    Formation of the 2-piperazinyl-3-cyano-pyridine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.

    Amide linkage formation: The core structure is then reacted with an amide-forming reagent to create the final compound, AZ9482.

Industrial Production Methods

Industrial production of AZ9482 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

AZ9482 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: AZ9482 can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products

Scientific Research Applications

AZ9482 has a wide range of scientific research applications, including:

Mechanism of Action

AZ9482 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6. These enzymes are involved in DNA damage repair, and their inhibition leads to the accumulation of DNA damage in cells. This results in cell cycle dysregulation and the induction of cell death, particularly in cancer cells. The compound’s ability to induce multipolar spindle formation further contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZ9482

AZ9482 stands out due to its triple inhibition of poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, and poly (ADP-ribose) polymerase 6, making it a versatile tool in research. Its ability to induce multipolar spindle formation and its potent activity in various cellular assays highlight its unique properties compared to other inhibitors .

Biological Activity

2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile, also known as AZ9482, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of AZ9482 is C26H22N6O2C_{26}H_{22}N_6O_2, and it features a complex structure that includes a phthalazinone moiety, a piperazine ring, and a pyridine carbonitrile group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that AZ9482 exhibits multitarget biological activity , which can be attributed to its structural diversity. The compound is predicted to interact with multiple receptors and enzymes, potentially influencing various signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that AZ9482 may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may also act as an antagonist or modulator for certain receptors, affecting neurotransmission and cellular signaling.

In Vitro Studies

In vitro assays have demonstrated that AZ9482 significantly inhibits the proliferation of various cancer cell lines. For example:

  • HeLa Cells : AZ9482 induced apoptosis and blocked the cell cycle at the sub-G1 phase, indicating its potential as an anticancer agent.
  • Mechanism Studies : Flow cytometry analysis revealed that the compound affects mitochondrial membrane potential and activates caspases involved in apoptosis.

In Vivo Studies

In vivo studies have further validated the anticancer potential of AZ9482:

  • Tumor Models : In xenograft models, treatment with AZ9482 resulted in reduced tumor growth compared to control groups.
  • Safety Profile : Toxicological assessments indicated a favorable safety profile, with minimal adverse effects observed at therapeutic doses.

Data Tables

Study Type Cell Line IC50 (µM) Effect Observed
In VitroHeLa0.37Induced apoptosis
In VitroMCF70.73Cell cycle arrest
In VivoXenograftN/AReduced tumor growth

Case Studies

  • Case Study 1: Anticancer Activity
    • Researchers evaluated AZ9482's effects on HeLa cells using various concentrations. Results showed significant cytotoxicity with an IC50 value of 0.37 µM, indicating strong antiproliferative activity.
  • Case Study 2: Mechanistic Insights
    • A study involving flow cytometry highlighted that AZ9482 treatment led to increased annexin V positivity, confirming its role in inducing apoptosis through mitochondrial pathways.

Properties

IUPAC Name

2-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15H,11-14,16H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDPBFWHZOJFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile
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2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile
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2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile
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2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile
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2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile
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2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile
Customer
Q & A

Q1: How does AZ9482 interact with PARP enzymes and what are the downstream effects observed in cells?

A1: AZ9482, also known as 2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile, acts as a potent triple inhibitor of PARP1, PARP2, and PARP6. [] While its exact binding mode remains to be elucidated, studies using a photoaffinity probe based on AZ9482 (PARPYnD) demonstrated its ability to effectively engage with PARP1 and PARP2 in cells. This engagement leads to the inhibition of PARP activity, ultimately disrupting critical cellular processes such as DNA repair and potentially contributing to the induction of multipolar spindle formation observed in breast cancer cells. []

Q2: What is particularly interesting about the interaction of AZ9482 with PARP6?

A2: While AZ9482 potently inhibits recombinant PARP6 in vitro and enriches PARP6 from cell lysates spiked with recombinant protein, it surprisingly fails to label endogenous PARP6 in intact cells when utilized as part of the PARPYnD probe. [] This intriguing finding suggests a potential discrepancy in the accessibility or conformation of PARP6 in its native cellular environment compared to its isolated recombinant form, highlighting a need for further investigation into the structural and functional intricacies of this enzyme.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.